molecular formula C9H5F2NO B13254939 6,8-Difluoroquinolin-3-ol

6,8-Difluoroquinolin-3-ol

Cat. No.: B13254939
M. Wt: 181.14 g/mol
InChI Key: KZUAANKKPWHPRF-UHFFFAOYSA-N
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Description

6,8-Difluoroquinolin-3-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluoroquinolin-3-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms in quinoline precursors with fluoride ions. For example, the reaction of 6,8-difluoroquinoline with sodium methoxide in liquid ammonia yields 6-fluoro-8-methoxy derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as elemental fluorine or fluorine-containing compounds. These processes are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 6,8-Difluoroquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6,8-Difluoroquinolin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antibacterial, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,8-Difluoroquinolin-3-ol involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death . The fluorine atoms enhance the compound’s ability to penetrate bacterial cell walls and bind to the target enzymes more effectively.

Comparison with Similar Compounds

  • 6-Fluoroquinolin-3-ol
  • 8-Fluoroquinolin-3-ol
  • 5,6,8-Trifluoroquinoline

Comparison: 6,8-Difluoroquinolin-3-ol is unique due to the presence of two fluorine atoms at positions 6 and 8 on the quinoline ring. This dual fluorination enhances its biological activity compared to mono-fluorinated derivatives. For example, this compound exhibits higher antibacterial activity than 6-Fluoroquinolin-3-ol due to better enzyme binding affinity and increased cell membrane penetration .

Properties

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

6,8-difluoroquinolin-3-ol

InChI

InChI=1S/C9H5F2NO/c10-6-1-5-2-7(13)4-12-9(5)8(11)3-6/h1-4,13H

InChI Key

KZUAANKKPWHPRF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1F)F)O

Origin of Product

United States

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